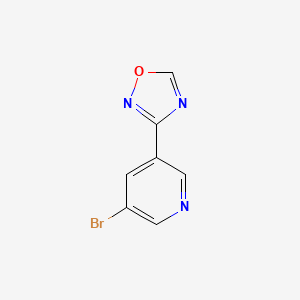
4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is a chemical compound that features a nitro group attached to a pyridine ring, which is further connected to a piperazine ring with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid typically involves the nitration of pyridine derivatives followed by subsequent reactions to introduce the piperazine and carboxylic acid functionalities. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to produce 4-nitropyridine .
Industrial Production Methods
Industrial production of this compound may employ continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of nitro derivatives or further oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine or piperazine derivatives.
Applications De Recherche Scientifique
4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or receptors, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitropyridine: A precursor in the synthesis of various pyridine derivatives.
3-Nitropyridine: Used in the synthesis of 5-nitropyridine-2-sulfonic acid and other derivatives.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is unique due to its combination of a nitro group, pyridine ring, piperazine ring, and carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12N4O4 |
|---|---|
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N4O4/c15-10(16)8-6-13(4-3-11-8)9-2-1-7(5-12-9)14(17)18/h1-2,5,8,11H,3-4,6H2,(H,15,16) |
Clé InChI |
JBYVESDKDLONFS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(N1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


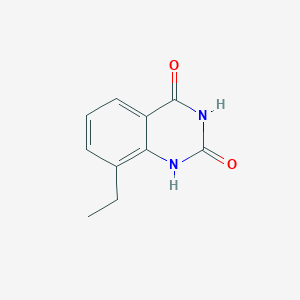

![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)
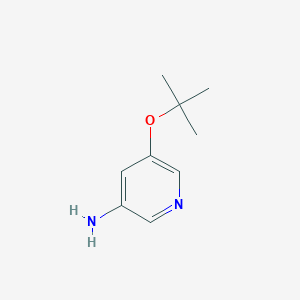

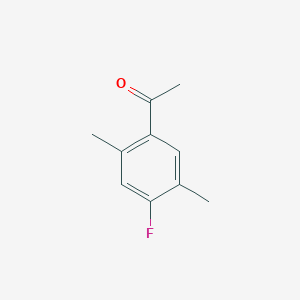
![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)

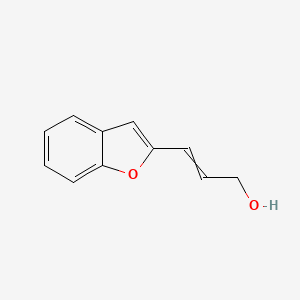
![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
